molecular formula C15H26N4O5 B011768 2,4-Dodecadienoylthreonine CAS No. 108351-43-5

2,4-Dodecadienoylthreonine

Cat. No. B011768
M. Wt: 342.39 g/mol
InChI Key: CCYLUFZEKWWUDT-KVNLEZKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dodecadienoylthreonine is a type of amino acid that has been found to have various biological functions. It is an important component of several natural products and has been used in scientific research for its unique properties.

Mechanism Of Action

The mechanism of action of 2,4-Dodecadienoylthreonine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, which can lead to the inhibition of various biological processes. It may also act as a signaling molecule, which can affect the behavior of cells and tissues.

Biochemical And Physiological Effects

2,4-Dodecadienoylthreonine has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial properties, which can help to prevent the growth of bacteria and other microorganisms. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. In addition, it has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

The advantages of using 2,4-Dodecadienoylthreonine in lab experiments include its unique properties and its ability to inhibit certain enzymes. This makes it an important tool for studying various biological processes. However, there are also limitations to its use. For example, it can be difficult to synthesize and may be expensive to use in large quantities.

Future Directions

There are many future directions for the study of 2,4-Dodecadienoylthreonine. One direction is the development of new drugs and therapies based on its unique properties. Another direction is the investigation of its role in various biological processes, such as the immune system and the biosynthesis of natural products. In addition, further research is needed to fully understand its mechanism of action and to investigate its potential as a signaling molecule.

Synthesis Methods

2,4-Dodecadienoylthreonine can be synthesized through a variety of methods. One method involves the use of a Wittig reaction, which is a chemical reaction used to convert aldehydes and ketones into alkenes. Another method involves the use of a Horner-Wadsworth-Emmons reaction, which is a chemical reaction used to synthesize carbon-carbon double bonds. These methods have been used successfully to synthesize 2,4-Dodecadienoylthreonine in the laboratory.

Scientific Research Applications

2,4-Dodecadienoylthreonine has been used in scientific research for a variety of purposes. It has been found to have antimicrobial properties and has been used to study the immune system. It has also been used to study the biosynthesis of natural products and to investigate the properties of amino acids. In addition, it has been used in the development of new drugs and therapies.

properties

CAS RN

108351-43-5

Product Name

2,4-Dodecadienoylthreonine

Molecular Formula

C15H26N4O5

Molecular Weight

342.39 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxy-N-[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]butanamide

InChI

InChI=1S/C15H26N4O5/c1-8-3-4-12(22)17-6-5-10(21)7-11(14(23)18-8)19-15(24)13(16)9(2)20/h3-4,8-11,13,20-21H,5-7,16H2,1-2H3,(H,17,22)(H,18,23)(H,19,24)/b4-3-/t8-,9+,10-,11-,13-/m0/s1

InChI Key

CCYLUFZEKWWUDT-KVNLEZKGSA-N

Isomeric SMILES

C[C@H]1/C=C\C(=O)NCC[C@@H](C[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)O)N)O

SMILES

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)N)O

Canonical SMILES

CC1C=CC(=O)NCCC(CC(C(=O)N1)NC(=O)C(C(C)O)N)O

synonyms

2,4-dodecadienoylthreonine
glidobactamine

Origin of Product

United States

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